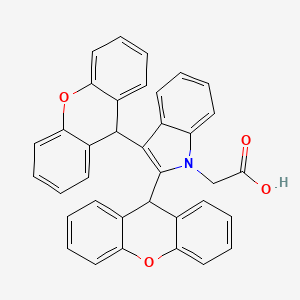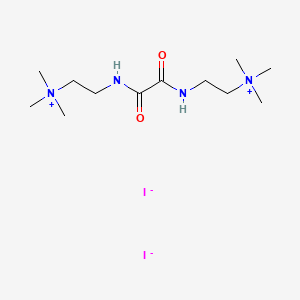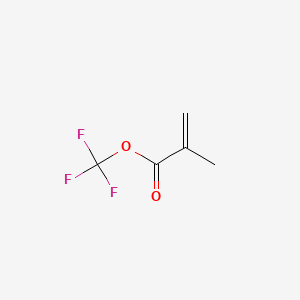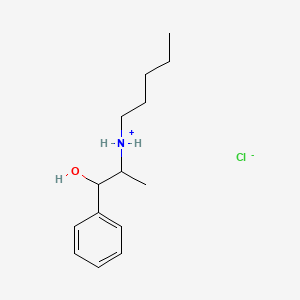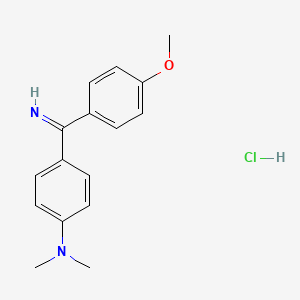
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride is an organic compound that belongs to the class of carboximidoyl chlorides. This compound is known for its unique chemical structure, which includes a methoxy group attached to a benzene ring, a carboximidoyl group, and a dimethylaniline moiety. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
The synthesis of 4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride typically involves the reaction of 4-methoxybenzenecarboximidoyl chloride with N,N-dimethylaniline in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated as a hydrochloride salt. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy group on the benzene ring can be replaced by other substituents using appropriate reagents and conditions
Applications De Recherche Scientifique
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride can be compared with other similar compounds, such as:
N-hydroxy-4-methoxybenzenecarboximidoyl chloride: This compound shares a similar structure but lacks the dimethylaniline moiety.
4-methoxyphenol: Although structurally different, it also contains a methoxy group attached to a benzene ring and is used in various applications
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
5419-90-9 |
|---|---|
Formule moléculaire |
C16H19ClN2O |
Poids moléculaire |
290.79 g/mol |
Nom IUPAC |
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-18(2)14-8-4-12(5-9-14)16(17)13-6-10-15(19-3)11-7-13;/h4-11,17H,1-3H3;1H |
Clé InChI |
KPTBDQNPZHPMMT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


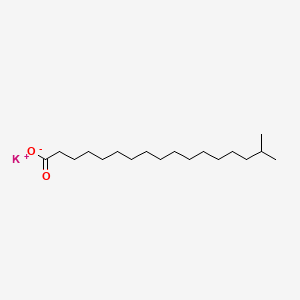

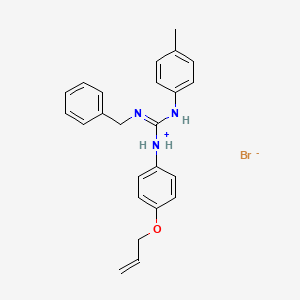

![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
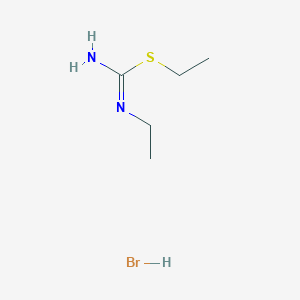
![Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13763682.png)
![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)
